molecular formula C11H23NO2 B14648187 N-Hydroxy-2,2-dipropylpentanamide CAS No. 52061-81-1

N-Hydroxy-2,2-dipropylpentanamide

Cat. No.: B14648187
CAS No.: 52061-81-1
M. Wt: 201.31 g/mol
InChI Key: MEWFUTSAQYXIEI-UHFFFAOYSA-N
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Description

N-Hydroxy-2,2-dipropylpentanamide is an organic compound with the molecular formula C11H23NO2 It is a derivative of pentanamide, featuring a hydroxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dipropylpentanamide typically involves the hydroxylation of 2,2-dipropylpentanamide. One common method is the reaction of 2,2-dipropylpentanamide with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dipropylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-2,2-dipropylpentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dipropylpentanamide involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2,2-dipropylpentanamide is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52061-81-1

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-hydroxy-2,2-dipropylpentanamide

InChI

InChI=1S/C11H23NO2/c1-4-7-11(8-5-2,9-6-3)10(13)12-14/h14H,4-9H2,1-3H3,(H,12,13)

InChI Key

MEWFUTSAQYXIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)C(=O)NO

Origin of Product

United States

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